molecular formula C17H19ClFNO4S B2513555 3-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide CAS No. 1797893-83-4

3-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide

Cat. No.: B2513555
CAS No.: 1797893-83-4
M. Wt: 387.85
InChI Key: BOBUVGSJZRGXKW-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluorophenyl, methoxypropyl, and methoxybenzenesulfonamide groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenyl intermediate through halogenation reactions.

    Sulfonamide Formation: The final step includes the formation of the sulfonamide group by reacting the intermediate with a suitable sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or methoxy groups.

Scientific Research Applications

3-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-fluorophenyl)benzamide
  • 2-iodo-N-(4-bromophenyl)benzamide

Uniqueness

3-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO4S/c1-17(24-3,13-6-4-5-7-15(13)19)11-20-25(21,22)12-8-9-16(23-2)14(18)10-12/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBUVGSJZRGXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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